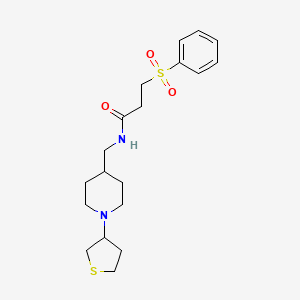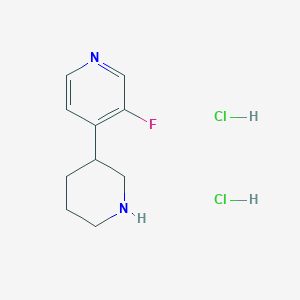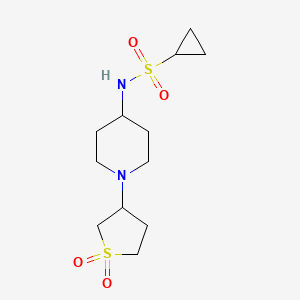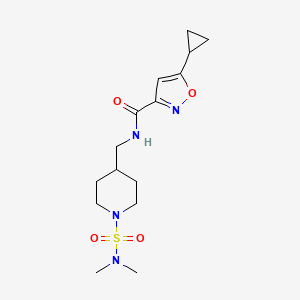![molecular formula C30H42FeO2P2 B2374990 (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene CAS No. 849924-42-1](/img/no-structure.png)
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a useful research compound. Its molecular formula is C30H42FeO2P2 and its molecular weight is 552.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene and its derivatives have been extensively studied for their roles in catalysis. These compounds have been utilized in hydroamination reactions, specifically catalyzed by gold compounds containing bis(phosphino)ferrocene ligands (Wolfarth et al., 2020). Additionally, palladium(II) complexes modified with bis(phosphino)ferrocene derivatives have been employed in carbonylation reactions of ethylene, demonstrating their versatility in different catalytic environments (Bianchini et al., 2005).
Chiral Ferrocenylphosphine Synthesis
The compound has also been involved in the synthesis of new chiral ferrocenylphosphine ligands. These ligands exhibit C2 symmetry and are functionalized with side chains, making them suitable for asymmetric synthesis catalyzed by transition metal complexes (Hayashi et al., 1989). The design and synthesis of optically active trans-chelating diphosphine ligands incorporating ferrocene units, which have been applied for catalytic asymmetric synthesis, are also noteworthy applications (Ito & Kuwano, 1999).
Electrocatalysis and Redox Studies
The compound's derivatives have been studied in electrocatalysis and redox behavior. For instance, research on the redox behavior of boronato-functionalized bis(phosphino)ferrocenes demonstrates their unique electrochemical properties (Zanello et al., 2001). Moreover, studies involving palladium compounds with bis(phosphino)ferrocene ligands have shed light on their electrochemical and catalytic properties (Hendricks et al., 2021).
Development of Novel Chiral Ligands
Research has focused on developing novel P-chiral bidentate phosphine ligands using ferrocene derivatives. These ligands have been employed in asymmetric catalysis, demonstrating their potential in producing chiral products with high enantioselectivity (Nettekoven et al., 1997).
Coordination and Metal Interaction Studies
The ferrocene-based bis(phosphinoamine) derivatives of the compound have been used to form complexes with various metals, showcasing interesting coordination properties and metal interactions, as studied through X-ray crystallography and spectroscopy (Pick et al., 2016).
Propriétés
Numéro CAS |
849924-42-1 |
|---|---|
Formule moléculaire |
C30H42FeO2P2 |
Poids moléculaire |
552.457 |
Nom IUPAC |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C23H36O2P2.C5H10.2CH3.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;;;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,18?,19?;;;;/m0..../s1 |
Clé InChI |
YNFGFBKVBCVUAM-UYVPJCOTSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)





